3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(2,4-Dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound characterized by its unique structure, which includes a triazino[5,6-b]indole core and a dinitrophenyl sulfanyl group
Mechanism of Action
Target of Action
The primary target of the compound 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways related to iron metabolism. By binding to ferrous ions, it disrupts the iron homeostasis within the cell, leading to a decrease in intracellular iron ion levels . This can significantly inhibit cancer cell proliferation .
Result of Action
The compound has been shown to have strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in cancer cells in a dose and time-dependent manner . The induction of apoptosis by this compound in cancer cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of Fe2+ can abolish the cytotoxicity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting with the preparation of the indole core. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dinitrophenyl group makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often involve the use of strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential biological activity. It may serve as a probe for studying enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents, particularly in the field of cancer therapy.
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
3-[(2,4-Dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole: is structurally similar to other indole derivatives, such as 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole and 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole .
VLX600: : This compound is an iron chelator that shares structural similarities with the triazino[5,6-b]indole core.
Uniqueness: The presence of the dinitrophenyl sulfanyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dinitrophenyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N6O4S/c22-20(23)8-5-6-12(11(7-8)21(24)25)26-15-17-14-13(18-19-15)9-3-1-2-4-10(9)16-14/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAFJJIBHEDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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